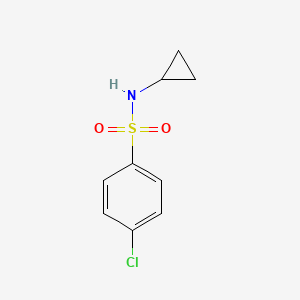

4-chloro-N-cyclopropylbenzenesulfonamide

Description

4-Chloro-N-cyclopropylbenzenesulfonamide (CAS: 354128-89-5) is a sulfonamide derivative characterized by a chlorinated benzene ring and a cyclopropyl group attached to the sulfonamide nitrogen. Its molecular formula is C₉H₁₁ClNO₂S, with a molecular weight of 240.71 g/mol . This compound is commercially available with a purity of 98% (OT-2194) and is often synthesized via nucleophilic substitution reactions between 4-chlorobenzenesulfonyl chloride and cyclopropylamine .

Propriétés

IUPAC Name |

4-chloro-N-cyclopropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOROYZLWUOHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357230 | |

| Record name | 4-chloro-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196058 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

354128-89-5 | |

| Record name | 4-chloro-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 4-chloro-N-cyclopropylbenzenesulfonamide involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with cyclopropylamine, followed by chlorination using a chlorinating agent . The reaction conditions typically involve:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Commonly used solvents include dichloromethane or chloroform.

Catalyst: Chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Analyse Des Réactions Chimiques

4-Chloro-N-cyclopropylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction reactions, leading to different derivatives.

Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form corresponding sulfonic acids and amines.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-Chloro-N-cyclopropylbenzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 4-chloro-N-cyclopropylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor, interfering with the normal function of enzymes by binding to their active sites . This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Substituent Effects on Molecular Properties

The structural diversity of sulfonamides arises from variations in the N-substituent and the position of the chlorine atom. Key analogs and their properties are summarized below:

Physicochemical Properties

- Solubility: The cyclopropyl group reduces solubility in polar solvents compared to the parent compound but improves lipid membrane permeability . In contrast, the 2-methoxyphenyl analog exhibits higher solubility in ethanol due to its aromatic methoxy group .

Research Findings and Challenges

Activité Biologique

4-Chloro-N-cyclopropylbenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name: 4-chloro-N-cyclopropylbenzenesulfonamide

- CAS Number: 354128-89-5

- Molecular Formula: C10H12ClN2O2S

- Molecular Weight: 252.73 g/mol

The biological activity of 4-chloro-N-cyclopropylbenzenesulfonamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit various enzymes, particularly those involved in bacterial synthesis pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis, leading to antimicrobial effects.

- Cellular Interaction: It can disrupt cellular processes by interfering with signaling pathways, potentially affecting cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that 4-chloro-N-cyclopropylbenzenesulfonamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results suggest that the compound could be a candidate for developing new antibacterial agents.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has shown cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| PC-3 (Prostate) | 15.0 |

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various sulfonamides, including 4-chloro-N-cyclopropylbenzenesulfonamide. The compound demonstrated superior activity against multidrug-resistant strains of bacteria, highlighting its potential as a therapeutic agent in infectious diseases .

- Anticancer Research : In a study focusing on novel anticancer agents, researchers assessed the effects of the compound on human cancer cell lines. The findings indicated that it significantly inhibited cell growth and induced apoptosis, suggesting its potential use in cancer therapy .

- Mechanistic Insights : A biochemical analysis revealed that the compound interacts with specific proteins involved in cell signaling pathways, thereby modulating cellular responses and contributing to its biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.